2-Chloro-6-(methoxymethoxy)benzoic acid
Overview
Description
2-Chloro-6-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula C9H9ClO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom and a methoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(methoxymethoxy)benzoic acid typically involves the chlorination of 6-(methoxymethoxy)benzoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperatures to ensure the selective substitution of the chlorine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols, leading to the formation of substituted benzoic acid derivatives.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, aldehydes, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-6-(methoxymethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(methoxymethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and methoxymethoxy group contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxybenzoic acid: Similar in structure but lacks the methoxymethoxy group.
2-Chloro-3,4-dimethoxybenzoic acid: Contains two methoxy groups instead of a methoxymethoxy group.
2-Chlorobenzoic acid: Lacks the methoxymethoxy group and has only a chlorine atom on the benzene ring.
Uniqueness
2-Chloro-6-(methoxymethoxy)benzoic acid is unique due to the presence of both a chlorine atom and a methoxymethoxy group on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Biological Activity
2-Chloro-6-(methoxymethoxy)benzoic acid is an organic compound with a molecular formula of C₉H₉ClO₄. It features a chloro group and two methoxy groups, which contribute to its chemical properties and potential biological activities. This article explores the biological activities associated with this compound, including its antimicrobial and anticancer properties, as well as its mechanisms of action.
This compound is characterized by:
- Chloro Group : Enhances reactivity and potential interactions with biological targets.
- Methoxymethoxy Groups : Increase solubility and may influence the compound's biological activity.
These functional groups allow the compound to participate in various chemical reactions, such as substitution and oxidation, making it a versatile candidate for research applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effects on bacterial growth and biofilm formation, particularly against pathogenic strains like Pseudomonas aeruginosa. The compound's mechanism involves disrupting quorum sensing pathways, which are critical for bacterial communication and virulence expression .
Case Study: Inhibition of Biofilm Formation
In a study evaluating the anti-biofilm activity of benzoic acid derivatives, this compound was shown to inhibit biofilm formation at concentrations as low as 3 mM, achieving a statistically significant reduction in biofilm biomass compared to control samples (p < 0.01) .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to inhibit specific enzyme activities linked to cancer cell proliferation has been noted, although further research is required to fully elucidate its potential in cancer therapy.
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The chlorine atom and methoxymethoxy groups facilitate the formation of stable complexes with biological molecules, leading to:
- Enzyme Inhibition : Disruption of enzymatic pathways critical for microbial growth and cancer cell survival.
- Cellular Disruption : Alteration of cellular processes that can lead to reduced viability of pathogenic bacteria and cancer cells.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Chloro-6-methylbenzoic acid | C₈H₇ClO₂ | Contains a methyl group instead of methoxymethoxy |
2-Chloro-6-methoxycarbonylbenzoic acid | C₉H₉ClO₄ | Features a carbonyl group affecting reactivity |
2-Chloro-3,4-dimethoxybenzoic acid | C₉H₉ClO₄ | Contains two methoxy groups |
The presence of both a chlorine atom and methoxymethoxy group in this compound imparts distinct chemical properties that enhance its biological activity compared to other benzoic acid derivatives.
Properties
IUPAC Name |
2-chloro-6-(methoxymethoxy)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-5-14-7-4-2-3-6(10)8(7)9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFITLCJEWJLEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=CC=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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